molecular formula C6H8ClIN2 B10907721 4-Chloro-3-iodo-1-propyl-1H-pyrazole

4-Chloro-3-iodo-1-propyl-1H-pyrazole

Cat. No.: B10907721
M. Wt: 270.50 g/mol
InChI Key: POSJIQYRRFRWMJ-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-propyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C₆H₈ClIN₂. This compound features a pyrazole ring substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively, and a propyl group at the 1 position. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-propyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, a reaction between a hydrazine derivative and a β-diketone under acidic or basic conditions can yield the pyrazole core.

    Halogenation: The introduction of chlorine and iodine atoms can be achieved through selective halogenation reactions. For example, the chlorination of a pyrazole intermediate can be performed using N-chlorosuccinimide (NCS) in the presence of a suitable solvent. Iodination can be carried out using iodine and a mild oxidizing agent like sodium iodide (NaI) in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the pyrazole ring itself.

    Coupling Reactions: The iodine atom can serve as a site for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-3-iodo-1-propyl-1H-pyrazole, while a Suzuki coupling reaction can produce a biaryl derivative.

Scientific Research Applications

4-Chloro-3-iodo-1-propyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: It can serve as an intermediate in the synthesis of pesticides and herbicides.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-propyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and iodine substituents can influence the compound’s binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-iodo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propyl group.

    4-Bromo-3-iodo-1-propyl-1H-pyrazole: Bromine replaces chlorine.

    4-Chloro-3-iodo-1-ethyl-1H-pyrazole: Ethyl group instead of propyl.

Uniqueness

4-Chloro-3-iodo-1-propyl-1H-pyrazole is unique due to its specific combination of substituents, which can confer distinct reactivity and biological activity compared to its analogs. The propyl group may influence the compound’s lipophilicity and membrane permeability, while the chlorine and iodine atoms can affect its electronic properties and reactivity in chemical transformations.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C6H8ClIN2

Molecular Weight

270.50 g/mol

IUPAC Name

4-chloro-3-iodo-1-propylpyrazole

InChI

InChI=1S/C6H8ClIN2/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3

InChI Key

POSJIQYRRFRWMJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)I)Cl

Origin of Product

United States

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